Tribenzyl(dodecanoyloxy)stannane

Description

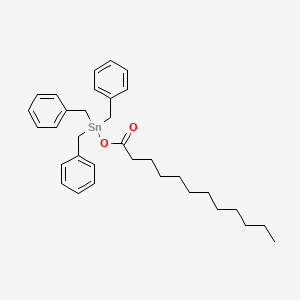

Tribenzyl(dodecanoyloxy)stannane is an organotin compound featuring a central tin atom bonded to three benzyl groups and one dodecanoyloxy ligand. Organotin compounds are historically significant in industrial applications, including use as biocides, PVC stabilizers, and catalysts.

Properties

CAS No. |

3151-32-4 |

|---|---|

Molecular Formula |

C33H44O2Sn |

Molecular Weight |

591.4 g/mol |

IUPAC Name |

tribenzylstannyl dodecanoate |

InChI |

InChI=1S/C12H24O2.3C7H7.Sn/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;3*1-7-5-3-2-4-6-7;/h2-11H2,1H3,(H,13,14);3*2-6H,1H2;/q;;;;+1/p-1 |

InChI Key |

LNDJHRZUMNSRAV-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCC(=O)O[Sn](CC1=CC=CC=C1)(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tribenzyl(dodecanoyloxy)stannane can be synthesized through various methods. One common approach involves the reaction of tribenzylstannane with dodecanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality. The use of continuous flow reactors is also explored to enhance production efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tribenzyl(dodecanoyloxy)stannane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tribenzylstannic acid derivatives.

Reduction: Reduction reactions can convert it into lower oxidation state tin compounds.

Substitution: It can participate in nucleophilic substitution reactions, where the dodecanoyloxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with this compound under mild conditions.

Major Products

The major products formed from these reactions include various organotin derivatives, which can be further utilized in organic synthesis and material science applications .

Scientific Research Applications

Tribenzyl(dodecanoyloxy)stannane has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-tin bonds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research explores its use in drug delivery systems and as a precursor for the synthesis of bioactive organotin compounds.

Mechanism of Action

The mechanism of action of tribenzyl(dodecanoyloxy)stannane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, its lipophilic nature allows it to integrate into lipid bilayers, affecting membrane integrity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Bioactivity of Dodecanoyloxy-Containing Compounds

Evidence highlights the antibacterial potency of 3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid (hereafter Compound A), isolated from Siegesbeckia glabrescens . Key findings include:

| Compound | MIC against S. aureus (μg/mL) | Inhibition Zone Diameter (mm) at 6.25 μg/mL |

|---|---|---|

| Compound A | 3.12 | 11 |

| Lauric acid | >50 | 0 |

- Compound A exhibits 8-fold greater efficacy than lauric acid, attributed to its esterified dodecanoyloxy group enhancing membrane permeability or target binding .

- Lauric acid (a free fatty acid) requires 50 μg/mL to match the activity of 6.25 μg/mL Compound A , underscoring the role of esterification in bioactivity .

Implication for Tribenzyl(dodecanoyloxy)stannane: The dodecanoyloxy group may similarly enhance interactions with microbial membranes. However, the tin center in stannanes could introduce distinct reactivity or toxicity profiles compared to carboxylic acid derivatives.

Structural and Functional Analogues

- Organotin Biocides: Tributyltin oxide (TBTO) and triphenyltin acetate are well-documented biocides with broad-spectrum activity. Their toxicity stems from tin’s interaction with thiol groups in microbial enzymes. This compound’s benzyl groups may reduce volatility compared to TBTO, while the laurate chain could modulate hydrophobicity.

- Laurate Esters: Methyl laurate and glycerol monolaurate are antimicrobial food additives. Their activity is mechanistically distinct from tin compounds, relying on membrane disruption rather than metal-ligand interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.